![molecular formula C7H10NO3P B14068131 Phosphonic acid, [2-(2-pyridinyl)ethyl]- CAS No. 101084-12-2](/img/structure/B14068131.png)
Phosphonic acid, [2-(2-pyridinyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, [2-(2-pyridinyl)ethyl]- is a chemical compound with the molecular formula C7H10NO3P. It is characterized by the presence of a phosphonic acid group attached to a 2-(2-pyridinyl)ethyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, [2-(2-pyridinyl)ethyl]- can be synthesized through various synthetic routes. One common method involves the reaction of 2-(2-pyridinyl)ethanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired phosphonic acid .
Industrial Production Methods
Industrial production of phosphonic acid, [2-(2-pyridinyl)ethyl]- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
Phosphonic acid, [2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids. These products can have different chemical and physical properties, making them useful for various applications .
科学研究应用
Phosphonic acid, [2-(2-pyridinyl)ethyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphonic acid derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and other specialty chemicals
作用机制
The mechanism of action of phosphonic acid, [2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in various applications, including metal ion sequestration and catalysis. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in diverse biochemical pathways .
相似化合物的比较
Phosphonic acid, [2-(2-pyridinyl)ethyl]- can be compared with other similar compounds, such as:
2-aminoethylphosphonic acid: Known for its natural occurrence and biological significance.
2-pyridylphosphonic acid: Similar in structure but lacks the ethyl linkage, resulting in different chemical properties.
Ethylphosphonic acid: Lacks the pyridinyl group, leading to different reactivity and applications.
属性
CAS 编号 |
101084-12-2 |
|---|---|
分子式 |
C7H10NO3P |
分子量 |
187.13 g/mol |
IUPAC 名称 |
2-pyridin-2-ylethylphosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c9-12(10,11)6-4-7-3-1-2-5-8-7/h1-3,5H,4,6H2,(H2,9,10,11) |
InChI 键 |
IMDMRSKUJKZQQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CCP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


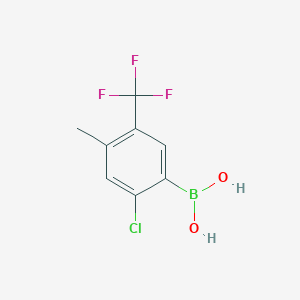
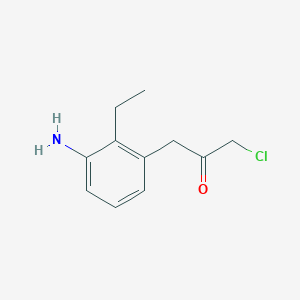
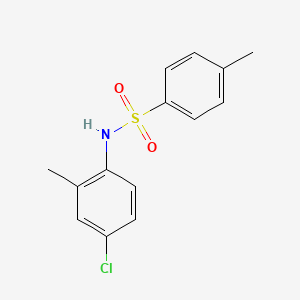
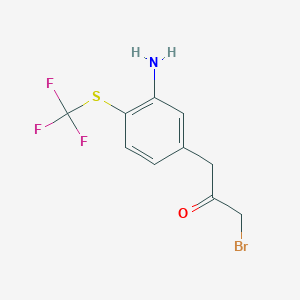
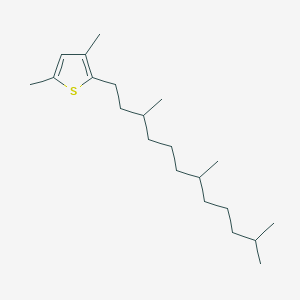
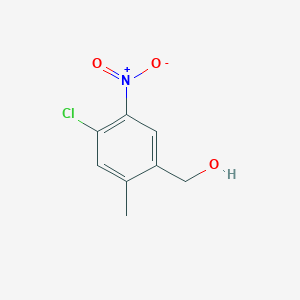
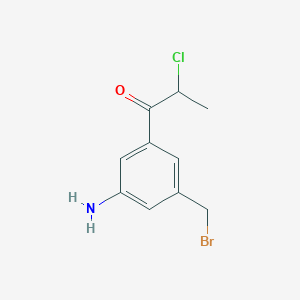
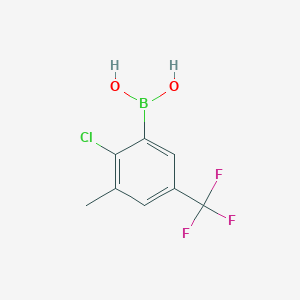
![1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride](/img/structure/B14068088.png)
![1'-Benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B14068093.png)
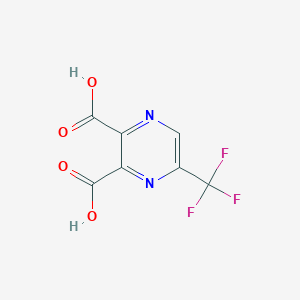
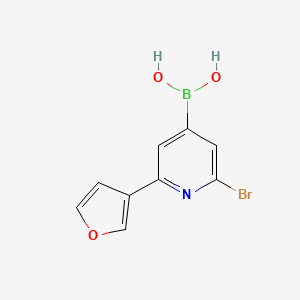
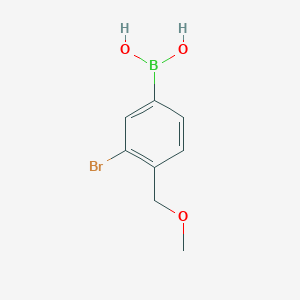
![N,N-diethylethanamine;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14068136.png)
